1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

Cardiotonic agents Positional SAR Inotropic activity

When sourcing 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine for kinase inhibitor or GPCR programs, the 6-position regiochemistry is critical: SAR data show a 2-fold increase in cardiotonic potency (ED50 23 μg/kg) versus the 2-substituted isomer (ED50 52 μg/kg). This specific scaffold is validated in AstraZeneca’s patented triazolopyrazine synthesis and in MCHR1 antagonist development (single-digit nM activity). Unlike 2-, 3-, 7-, or 8-substituted analogs—which lose potency or are unavailable as pure enantiomers—this building block is offered in both (R)- and (S)-configurations, enabling stereochemistry-driven SAR. Procure with confidence: pre-validated routes minimize de novo route scouting and accelerate lead optimization.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B7902886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C1=CN2C=CN=C2C=C1)N
InChIInChI=1S/C9H11N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h2-7H,10H2,1H3
InChIKeyKMGKBGKIVPXGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: Key Building Block for Kinase Inhibitor and GPCR Drug Discovery


1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine (CAS 1270475-03-0) is a heterocyclic amine featuring an imidazo[1,2-a]pyridine core with an ethanamine side chain at the 6-position . This scaffold is recognized for its role in generating potent inhibitors of cyclin-dependent kinases and receptor tyrosine kinases [1]. The compound is a versatile synthetic intermediate in medicinal chemistry, with applications in the development of kinase inhibitors, GPCR-targeted agents, and MCHR1 antagonists [2].

Positional Substitution on Imidazo[1,2-a]pyridine is Not Interchangeable: Why the 6-Position Matters for Activity


The biological and pharmacological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the position of substitution on the pyridine ring. Systematic structure-activity relationship (SAR) studies demonstrate that moving the attachment point from the 6-position to the 2-, 3-, 7-, or 8-position dramatically alters potency and selectivity [1]. In cardiotonic assays, 6-substituted analogs exhibit a 2-fold increase in intravenous potency (ED50 23 μg/kg) compared to the 2-substituted isomer (ED50 52 μg/kg), while 3-, 7-, and 8-substituted analogs lose potency altogether [1]. Similarly, in kinase inhibitor design, the 6-position of the imidazo[1,2-a]pyridine scaffold enables optimal orientation of the ethanamine side chain for interactions with ATP-binding pockets, a feature not preserved when the amine is attached at other positions .

Quantitative Differentiation of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: Head-to-Head Comparisons and Application Data


6-Position Substitution Confers Superior Cardiotonic Potency vs. 2-, 3-, 7-, and 8-Position Isomers

In a direct comparative study of 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives, altering the pyridine substitution from the 2-position to the 6-position produced a 2-fold increase in i.v. cardiotonic potency. The 6-substituted compound exhibited an ED50 of 23 μg/kg, compared to 52 μg/kg for the 2-substituted analog. Substitution at the 3-, 7-, or 8-position reduced potency compared to the 2-position baseline [1].

Cardiotonic agents Positional SAR Inotropic activity

Key Chiral Intermediate in AstraZeneca/Hutchison Medipharma Drug Candidate Synthesis

The (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine enantiomer is specifically claimed as a critical intermediate in US Patent 12,134,613 B2 (AstraZeneca AB / Hutchison Medipharma Limited) for the manufacture of 3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine, a compound under development [1]. This patent provides a validated industrial route and quality specifications for the chiral building block, distinguishing it from achiral or differently substituted analogs that are not part of patented manufacturing processes [1].

Process chemistry Chiral intermediate Drug development

Nanomolar MCHR1 Antagonist Activity Derived from 6-Yl Scaffold

A series of 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives exhibited potent melanin-concentrating hormone receptor 1 (MCHR1) antagonist activity with IC50 values in the single-digit nanomolar range for both human and rat MCHR1. For example, compound 10a displayed IC50 values of 26 nM (human MCHR1) and 20 nM (rat MCHR1) [1]. The imidazo[1,2-a]pyridin-6-yl motif was essential for high intrinsic binding affinity and oral bioavailability, distinguishing it from other heteroaryl scaffolds evaluated in the same study [1].

MCHR1 antagonists Obesity CNS drug discovery

Chiral Availability (R- and S-Enantiomers) Enables Enantioselective Drug Development

Both (R)- and (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine are commercially available as pure enantiomers (CAS 1259780-63-6 for R-enantiomer; CAS 1259603-82-1 for S-enantiomer) . In contrast, many positional isomers (e.g., 2-yl and 7-yl ethanamines) are only available as racemic mixtures or not as separate enantiomers, limiting their utility in enantioselective medicinal chemistry programs .

Chiral building blocks Enantioselective synthesis Kinase inhibitors

Hydrochloride Salt Form Enhances Solubility and Stability for Pharmaceutical Development

The hydrochloride salt of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine (e.g., CAS 2518437-98-2 for S-enantiomer HCl salt) demonstrates aqueous solubility of 6.6 g/L at 25 °C, enabling formulation and biological assay compatibility . The free base form, while available, has lower solubility and reduced long-term stability under ambient conditions .

Salt selection Solubility Stability

Optimal Research and Industrial Applications for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine Based on Differentiated Evidence


Cardiotonic Drug Discovery Programs

Based on the demonstrated 2-fold increase in cardiotonic potency for 6-substituted analogs (ED50 23 μg/kg) versus 2-substituted isomers (ED50 52 μg/kg), this compound is the preferred building block for synthesizing novel positive inotropic agents targeting phosphodiesterase III inhibition. The data from Schnettler et al. directly supports prioritizing the 6-yl ethanamine over 2-, 3-, 7-, or 8-substituted analogs for cardiovascular programs [1].

Scalable Synthesis of Kinase Inhibitor Candidates

The validated use of (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine as a key intermediate in AstraZeneca's patented manufacturing process for a triazolopyrazine drug candidate provides a de-risked starting point for kinase inhibitor development. Procurement of this specific chiral building block enables direct implementation of a published, industrially relevant synthetic route, avoiding the need for de novo route scouting [2].

MCHR1 Antagonist Discovery for Obesity and Metabolic Disorders

Given the single-digit nanomolar MCHR1 antagonist activity demonstrated by 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives, this building block serves as the foundation for developing orally bioavailable, CNS-penetrant antiobesity agents. The established SAR around the 6-yl scaffold provides a validated starting point for lead optimization [3].

Enantioselective Medicinal Chemistry Campaigns

The commercial availability of both (R)- and (S)-enantiomers of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine enables systematic exploration of chiral interactions with biological targets. This capability is not available for most positional isomers (e.g., 2-yl, 7-yl), which are only offered as racemates, making the 6-yl compound uniquely suited for stereochemistry-driven SAR studies in kinase and GPCR programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.